molecular formula C10H13NO4 B8740081 1-(3-Methoxypropoxy)-3-nitrobenzene

1-(3-Methoxypropoxy)-3-nitrobenzene

Cat. No. B8740081
M. Wt: 211.21 g/mol
InChI Key: NMCYSPLLARNSEJ-UHFFFAOYSA-N
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Patent
US08148367B2

Procedure details

1-(3-methoxypropoxy)-3-nitrobenzene (10A) (2.0 g, 11.84 mmol) and tin chloride dihydrate (13.36 g, 59.18 mmol) in 25 mL of ethyl acetate was combined. The mixture was heated at 60° C. for about two hours. The reaction was then chilled at 0° C. Triethylamine (25-30 mL) was added slowly until a white precipitate formed. The white precipitate was filtered over a Celite plug, washed with brine, and then dried over MgSO4. The dried filtrate was then concentrated in vacuo and dried under vacuum to provide 10B (2.0 g, 93%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.90 (q, J=6.32 Hz, 2H) 3.24 (s, 3 H) 3.44 (t, J=6.32 Hz, 2H) 3.89 (t, J=6.44 Hz, 2H) 5.02 (br. s., 2H) 6.05 (dd, J=8.08, 1.26 Hz, 1H) 6.11-6.14 (m, 2H) 6.87 (t, J=8.21 Hz, 1H). ESI-MS: m/z 182.3 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
13.36 g
Type
reactant
Reaction Step Two
Quantity
27.5 (± 2.5) mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1.O.O.[Sn](Cl)(Cl)(Cl)Cl.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[NH2:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COCCCOC1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
tin chloride dihydrate
Quantity
13.36 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
27.5 (± 2.5) mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then chilled at 0° C
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered over a Celite plug
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The dried filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COCCCOC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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